2,7,11-Trimethyldodeca-1,3,6,10-tetraene
Description
Nomenclature and Isomeric Forms of 2,7,11-Trimethyldodeca-1,3,6,10-tetraene
The chemical structure of this compound allows for several isomeric forms, leading to a specific and detailed nomenclature to distinguish between them.
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 3,7,11-trimethyldodeca-1,3,6,10-tetraene. nih.gov The numbering of the carbon chain begins at the end closest to a double bond, giving the methyl groups positions 3, 7, and 11.
The presence of double bonds at positions 3 and 6 results in the potential for geometric isomerism. The configuration at these double bonds is designated using the E/Z notation, which is determined by the priority of the substituents on each carbon of the double bond. This leads to four possible stereoisomers for the alpha-farnesene (B104014) form. wikipedia.org
| Isomer | IUPAC Name |
| (E,E)-α-Farnesene | (3E,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene nih.gov |
| (E,Z)-α-Farnesene | (3E,6Z)-3,7,11-trimethyldodeca-1,3,6,10-tetraene nih.gov |
| (Z,E)-α-Farnesene | (3Z,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene nist.gov |
| (Z,Z)-α-Farnesene | (3Z,6Z)-3,7,11-trimethyldodeca-1,3,6,10-tetraene |
This table presents the IUPAC names for the different stereoisomers of α-farnesene.
In scientific literature, this compound is most commonly referred to as α-farnesene (alpha-farnesene). nih.govymdb.ca This common name is widely used to distinguish it from its structural isomer, β-farnesene, which has a different arrangement of double bonds (7,11-dimethyl-3-methylene-1,6,10-dodecatriene). wikipedia.org The various stereoisomers are often specified, for example, as (E,E)-α-farnesene or (E,Z)-α-farnesene. nih.govebi.ac.uk
| Synonym | Isomer Specificity |
| α-Farnesene | General term for 3,7,11-trimethyldodeca-1,3,6,10-tetraene ymdb.ca |
| (E,E)-α-Farnesene | Specific stereoisomer nih.gov |
| trans,trans-α-Farnesene | Older nomenclature for the (E,E) isomer nih.gov |
| Farnesene (B8742651) (mixed isomers) | Used when the specific isomeric composition is not defined nih.gov |
This table lists common synonyms and their level of specificity as found in scientific literature.
Classification within Sesquiterpenoids and Prenol Lipids
This compound is classified as a sesquiterpenoid. ymdb.cafoodb.ca Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units, giving them a molecular formula of C15H24. wikipedia.orgymdb.ca They are a diverse group of natural products with a wide range of biological activities.
Within the broader classification of lipids, this compound falls under the category of prenol lipids. fishersci.com Prenol lipids are synthesized from five-carbon precursors, isopentenyl diphosphate (B83284) and dimethylallyl diphosphate, and include other important biomolecules such as sterols and carotenoids. fishersci.com
| Classification Level | Class | Description |
| Major Class | Lipids and Lipid-like Molecules | A broad group of naturally occurring molecules that include fats, waxes, sterols, and fat-soluble vitamins. |
| Sub-Class | Prenol Lipids fishersci.com | A class of lipids synthesized from isoprene units. fishersci.com |
| Further Classification | Sesquiterpenoids ymdb.cafoodb.ca | Terpenes composed of three isoprene units. ymdb.cafoodb.ca |
This table outlines the chemical classification of this compound.
Structure
3D Structure
Properties
CAS No. |
93517-88-5 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
2,7,11-trimethyldodeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C15H24/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h6,9-11H,1,7-8,12H2,2-5H3 |
InChI Key |
FNHNUOYRYVDDPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC=CC(=C)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for 2,7,11 Trimethyldodeca 1,3,6,10 Tetraene
Distribution in Plant Species
2,7,11-Trimethyldodeca-1,3,6,10-tetraene is a characteristic component of the essential oils of numerous plants, contributing to their distinctive scents and serving in defense mechanisms.
Occurrence in Rosaceae Fruits (e.g., Apple, Pear)
The presence of α-farnesene is well-documented in the peel of various apple (Malus domestica) and pear (Pyrus spp.) cultivars. nih.gov In apples, it is a key component of the natural fruit coating. connectjournals.com The compound is particularly associated with the characteristic "green apple" aroma. researchgate.net However, its significance in pomology extends to its role as a precursor to conjugated trienols (CTols), the oxidation products of α-farnesene that are implicated in the development of the post-harvest physiological disorder known as superficial scald. nih.govpherobase.comuq.edu.au This condition results in brown patches on the fruit's skin during cold storage, reducing its marketability. ajgreenchem.comnih.gov
Research has shown that the concentration of α-farnesene and its subsequent oxidation to CTols can vary significantly among different cultivars. researchgate.netnih.gov For instance, scald-susceptible apple cultivars like 'Granny Smith', 'Cortland', and 'Law Rome' tend to accumulate higher levels of α-farnesene and its oxidation products compared to scald-resistant cultivars like 'Idared'. nih.govnih.govresearchgate.net Similarly, in pears, cultivars such as 'd'Anjou' and 'Wujiuxiang' are susceptible to superficial scald, a condition linked to the accumulation of these compounds. pherobase.comnih.gov
Table 1: Occurrence of this compound (α-Farnesene) in Selected Rosaceae Fruit Cultivars
| Fruit Species | Cultivar | Role/Significance |
|---|---|---|
| Apple (Malus domestica) | 'Granny Smith' | Contributes to aroma; high levels linked to superficial scald susceptibility. nih.govajgreenchem.com |
| Apple (Malus domestica) | 'Cortland' | Susceptible to superficial scald with significant α-farnesene accumulation. nih.govresearchgate.net |
| Apple (Malus domestica) | 'Law Rome' | Susceptible to superficial scald with significant α-farnesene accumulation. nih.govresearchgate.net |
| Apple (Malus domestica) | 'Idared' | Resistant to superficial scald with lower α-farnesene levels. nih.govresearchgate.net |
| Pear (Pyrus communis) | 'd'Anjou' | Highly susceptible to superficial scald linked to α-farnesene oxidation. pherobase.com |
| Pear (Pyrus communis) | 'Wujiuxiang' | Susceptible to superficial scald with notable α-farnesene accumulation. nih.gov |
| Pear (Pyrus bretschneideri) | 'Yali' | Resistant to superficial scald with lower α-farnesene levels. nih.gov |
Presence in Other Plant Sources (e.g., Tomato, Ginger, Oregano, Citrus)
Beyond apples and pears, this compound is found in a variety of other plants. It has been identified in hairy tomato (Lycopersicon hirsutum), where it plays a role in plant defense. The compound is also a constituent of the essential oils of ginger (Zingiber officinale), common oregano (Origanum vulgare), and sweet oranges (Citrus sinensis), contributing to their characteristic aromas. researchgate.net
Occurrence in Microorganisms and Insect Secretions
The distribution of this compound is not limited to the plant kingdom. It is also produced by microorganisms and utilized by insects for chemical communication.
Microbial Production
While not a common primary metabolite, this compound (as α-farnesene) has become a target for microbial synthesis through metabolic engineering. rsc.orgacs.org Various microorganisms have been genetically modified to produce this sesquiterpene, offering a sustainable alternative to plant extraction or chemical synthesis. nih.govajgreenchem.comresearchgate.net Engineered strains of the yeast Saccharomyces cerevisiae, the bacterium Escherichia coli, and the non-conventional yeast Yarrowia lipolytica have been developed as microbial cell factories for α-farnesene production. nih.govajgreenchem.commdpi.comijlsci.in These efforts have led to significant yields, demonstrating the potential for industrial-scale biosynthesis. nih.govajgreenchem.com
Table 2: Microbial Production of this compound (α-Farnesene)
| Microorganism | Production Titer | Reference |
|---|---|---|
| Saccharomyces cerevisiae | 10.4 g/L | ajgreenchem.com |
| Escherichia coli | 380.0 mg/L | ijlsci.in |
| Yarrowia lipolytica | 10.2 g/L | nih.govmdpi.com |
| Pichia pastoris | 3.09 g/L | nih.gov |
Isolation from Arthropod Chemical Ecology Contexts (e.g., Cotton Seed Bug Secretions)
In the realm of chemical ecology, (Z,E)-α-Farnesene has been identified as a major component of the secretion from the metathoracic scent gland of the Cotton Seed Bug, Oxycarenus hyalinipennis. pherobase.comcuni.cz This insect is a significant pest of cotton and other plants in the Malvaceae family. ca.govareeo.ac.ir The scent gland secretions of heteropteran insects often serve defensive or pheromonal functions. nih.gov In the case of the Cotton Seed Bug, the secretion, rich in isoprenoids including α-farnesene, is thought to play a role in the insect's chemical communication or defense. nih.govpherobase.comcuni.cz
Advanced Extraction and Isolation Techniques
The isolation of this compound from natural sources traditionally relies on methods like steam distillation and solvent extraction. ca.gov However, more advanced and environmentally friendly techniques are being explored to improve efficiency and selectivity.
Supercritical Fluid Extraction (SFE) is a green technology that utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. ajgreenchem.comresearchgate.netajgreenchem.com By manipulating temperature and pressure, the solvating power of supercritical CO2 can be tailored to selectively extract compounds like α-farnesene, leaving behind no toxic solvent residues. ajgreenchem.comajgreenchem.com This method is particularly suitable for thermally labile compounds and for producing high-purity extracts. researchgate.net
Molecularly Imprinted Polymers (MIPs) represent a highly selective separation technology. nih.govmdpi.com MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a target molecule (the template). nih.govmdpi.com In principle, MIPs could be designed to selectively bind and isolate this compound from complex mixtures, such as plant extracts, offering a high degree of specificity that traditional methods lack. mdpi.com
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and highly sensitive sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds like this compound from a sample's headspace. This method combines extraction and preconcentration into a single step, directly transferring the analytes to a gas chromatograph (GC) for analysis.
The core of the HS-SPME technique is a fused silica (B1680970) fiber coated with a specific stationary phase. This fiber is housed in a syringe-like device. During analysis, the fiber is exposed to the headspace (the gas phase above the sample) in a sealed vial. Volatile compounds partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. After a set extraction time, the fiber is retracted and inserted into the hot injector of a GC, where the adsorbed analytes are thermally desorbed for separation and detection, often by mass spectrometry (MS).
The efficiency of the extraction process is influenced by several key parameters that must be optimized for accurate and reproducible results. These parameters include the type of fiber coating, extraction temperature and time, sample volume, and the ionic strength of the sample matrix, which can be modified by adding salt.
Table 1: Common Fiber Coatings for HS-SPME and Their Applications
| Fiber Coating | Composition | Polarity | Typical Analytes |
|---|---|---|---|
| PDMS | Polydimethylsiloxane | Nonpolar | Volatile, nonpolar compounds |
| PDMS/DVB | Polydimethylsiloxane/Divinylbenzene | Bipolar | General purpose, volatile and semi-volatile compounds |
| CAR/PDMS | Carboxen/Polydimethylsiloxane | Bipolar | Volatile organic compounds (VOCs), gases |
This table presents a selection of commonly used SPME fibers and their general applications in volatile analysis.
Detailed research findings show that the choice of fiber is critical. For instance, studies on volatile compounds in vegetable oils have tested various fibers, with divinylbenzene/carboxene/PDMS often selected for its broad applicability in detecting products of fatty acid autoxidation. Optimization of parameters such as extraction time and temperature is crucial; for example, a lower temperature (e.g., 20°C) might be used for quantitative analysis to prevent the formation of new volatile compounds during the process, while a higher temperature (e.g., 50°C) can be applied for initial compound characterization to increase analyte volatility.
Silica Gel Chromatography for Compound Separation
Silica Gel Chromatography is a fundamental and widely used liquid chromatography technique for the separation and purification of individual compounds from complex mixtures, such as plant extracts. researchgate.net The principle relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a nonpolar or moderately polar mobile phase (the eluent). alfa-chemistry.com Because this compound is a relatively nonpolar sesquiterpene hydrocarbon, this technique is well-suited for its isolation.
The process involves several key steps:
Preparation of the Column: A glass column is packed with a slurry of silica gel and a nonpolar solvent, typically hexane. This creates the stationary phase. researchgate.netorgsyn.org
Sample Application: The crude plant extract, dissolved in a minimal amount of solvent, is carefully loaded onto the top of the silica gel bed.
Elution: A solvent or a series of solvent mixtures (the mobile phase) is passed through the column. The separation occurs as the components of the mixture travel down the column at different rates. Nonpolar compounds like this compound have a lower affinity for the polar silica gel and are eluted first by nonpolar solvents. More polar compounds are retained more strongly and require more polar solvents for elution. sci-hub.se This process is often performed using a gradient elution, where the polarity of the mobile phase is gradually increased over time. researchgate.net
Fraction Collection: The eluent is collected in sequential portions, or fractions. fractioncollector.info
Analysis of Fractions: Each fraction is analyzed, typically using Thin Layer Chromatography (TLC), to determine its composition. Fractions containing the same purified compound are then combined. researchgate.netfractioncollector.info
Table 2: Example of a Gradient Elution System for Terpene Separation
| Step | Solvent System (Hexane:Ethyl Acetate) | Polarity | Target Compounds |
|---|---|---|---|
| 1 | 100:0 | Nonpolar | Hydrocarbon terpenes (e.g., farnesene (B8742651) isomers) |
| 2 | 95:5 | Slightly more polar | Less polar oxygenated terpenes |
| 3 | 90:10 | Moderately polar | More polar oxygenated terpenes (e.g., farnesol) |
| 4 | 0:100 | Polar | Highly polar compounds |
This table illustrates a typical solvent gradient used in silica gel column chromatography to separate compounds of varying polarities from a plant extract.
This method is highly versatile and can be scaled from small analytical separations to large-scale preparative purification, making it an indispensable tool in natural product chemistry for isolating compounds like this compound for further structural elucidation and research. alfa-chemistry.com
Biosynthetic Pathways and Genetic Regulation of 2,7,11 Trimethyldodeca 1,3,6,10 Tetraene
Mevalonate Pathway (MVA) Contributions to Biosynthesis
The Mevalonate (MVA) pathway, located in the cytosol and mitochondria of plant cells, is a fundamental route for the production of isoprenoid precursors. The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then converted to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key regulatory step in the pathway. Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is transformed into the universal five-carbon isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
Traditionally, the MVA pathway is credited with synthesizing precursors for cytosolic and mitochondrial isoprenoids, such as sesquiterpenes (C15) and triterpenes. Therefore, the direct precursor to the C15 backbone of 2,7,11-Trimethyldodeca-1,3,6,10-tetraene, farnesyl pyrophosphate (FPP), is primarily assembled in the cytosol using IPP and DMAPP generated via the MVA pathway. FPP is formed by the sequential addition of two IPP molecules to one DMAPP molecule, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS).
Methylerythritol Phosphate (MEP) Pathway Interactions
Operating in the plastids, the Methylerythritol Phosphate (MEP) pathway provides the IPP and DMAPP for plastid-derived isoprenoids, including monoterpenes (C10), diterpenes (C20), and carotenoids. This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate.
While the MVA and MEP pathways are spatially separated within the cell, they are not entirely independent. There is evidence of metabolic crosstalk, with the exchange of isoprenoid intermediates between the cytosol and plastids. This transport of IPP or other precursors across the plastid envelope allows for the potential contribution of MEP-derived precursors to the biosynthesis of traditionally cytosolic compounds like sesquiterpenes, and vice-versa. The extent of this interaction can vary significantly depending on the plant species, tissue type, and specific environmental or developmental conditions. For instance, under certain stress conditions that induce terpene synthesis, the demand for precursors may necessitate the recruitment of intermediates from both pathways.
Enzymatic Mechanisms in this compound Formation
The formation of the specific sesquiterpene this compound is catalyzed by a class of enzymes known as terpene synthases (TPSs). These enzymes utilize farnesyl pyrophosphate (FPP) as the substrate.
The process unfolds as follows:
Substrate Ionization: The TPS enzyme initiates the reaction by facilitating the removal of the pyrophosphate group from FPP. This generates a transient farnesyl carbocation.
Carbocation Rearrangement and Cyclization: This highly reactive carbocation can then undergo a series of complex intramolecular rearrangements, including cyclizations, hydride shifts, and proton transfers.
Product Formation: The final step involves the deprotonation of the carbocation intermediate, which stabilizes the molecule and results in the formation of the final sesquiterpene hydrocarbon with its characteristic double bond arrangement. The specific isomer of this compound formed is determined by the unique three-dimensional structure of the active site of the specific TPS enzyme involved, which precisely controls the reaction cascade.
It is important to note that while this compound is formed directly, its precursor FPP is also the starting point for other sesquiterpenoids, such as nerolidol. These related compounds can then undergo further enzymatic modification, such as oxidative cleavage by cytochrome P450 enzymes, to produce volatile homoterpenes like 4,8-dimethylnona-1,3,7-triene (DMNT), which play a role in plant defense.
| Enzyme Class | Specific Enzyme Type | Substrate | Product |
| Isoprenoid Synthetase | Farnesyl Pyrophosphate Synthase (FPPS) | DMAPP + 2x IPP | Farnesyl Pyrophosphate (FPP) |
| Terpene Synthase (TPS) | Sesquiterpene Synthase | Farnesyl Pyrophosphate (FPP) | This compound |
Transcriptional and Post-Transcriptional Regulation of Biosynthetic Enzymes
The production of this compound is meticulously controlled at the genetic level to ensure its synthesis occurs at the appropriate time and location. This regulation primarily targets the genes encoding the biosynthetic enzymes, such as farnesyl pyrophosphate synthase and the specific sesquiterpene synthases.
Transcriptional Regulation: The expression of these genes is often induced by specific developmental cues or environmental stimuli, such as attack by herbivores or pathogens. Signaling molecules like jasmonic acid and salicylic (B10762653) acid play crucial roles in these induction pathways. They activate specific transcription factors that bind to promoter regions of the TPS genes, initiating their transcription into messenger RNA (mRNA).
Post-Transcriptional Regulation: After transcription, the regulation can continue. This includes mechanisms such as alternative splicing of the mRNA, which can potentially lead to different protein isoforms from a single gene. The stability of the mRNA itself can also be regulated, affecting how much protein is ultimately produced. Furthermore, at the post-translational level, the activity of the TPS enzymes can be modulated through modifications like phosphorylation, which can switch the enzyme on or off, allowing for rapid control over the biosynthetic output in response to immediate needs.
Impact of Abiotic Stress on Terpenoid Biosynthesis
Abiotic stresses, including drought, high salinity, extreme temperatures, and intense light, significantly influence the biosynthesis of terpenoids. These environmental challenges often trigger a stress response in plants that involves the enhanced production of various secondary metabolites, including sesquiterpenes.
The emission of volatile terpenes like this compound can increase under stress conditions. This is generally due to the stress-induced upregulation of genes in the MVA and MEP pathways, as well as the specific downstream terpene synthase genes. For example, drought and high temperatures have been shown to increase the transcript levels of TPS genes in various plant species. This response is believed to serve protective functions, such as acting as antioxidants to mitigate oxidative damage caused by stress, or as signaling molecules to prime other parts of the plant for an impending threat.
| Abiotic Stressor | General Effect on Biosynthetic Gene Expression | Impact on Sesquiterpene Production |
| Drought | Upregulation of MVA pathway and TPS genes. | Often Increased |
| High Temperature | Induction of key biosynthetic enzyme genes up to a thermal optimum. | Increased |
| High Salinity | Variable, can induce or suppress gene expression depending on severity and duration. | Variable |
| Intense Light | Upregulation of MEP pathway and TPS genes. | Often Increased |
Chemical Synthesis Approaches for 2,7,11 Trimethyldodeca 1,3,6,10 Tetraene and Its Stereoisomers
Total Synthesis Strategies from Precursor Molecules
Total synthesis approaches often leverage readily available smaller terpene molecules as starting materials, building up the C15 carbon skeleton of the target compound through sequential reactions.
Geraniol, a C10 monoterpenoid alcohol, is a common and versatile starting material for the synthesis of larger terpenes, including farnesene (B8742651) and its derivatives. researchgate.net The general strategy involves extending the carbon chain of geraniol by five carbons. This can be achieved through a convergent synthesis approach where geraniol is converted into two different C10 synthons, which are then coupled. researchgate.net
For instance, geraniol can be functionalized to create both an electrophilic species (like an allylic halide, e.g., geranyl bromide) and a nucleophilic species. A separate C5 building block can then be used to connect these fragments or, more commonly, a C10 and a C5 unit are coupled. One common route involves:
Activation of Geraniol: Conversion of the hydroxyl group in geraniol to a good leaving group, such as a halide (e.g., forming geranyl bromide) or a sulfonate.
Coupling Reaction: Reaction of the activated geraniol derivative with a suitable five-carbon nucleophile. Organometallic reagents, such as those derived from isoprene (B109036) or other C5 units, can be employed to form the new carbon-carbon bond.
Functional Group Manipulation: Subsequent chemical modifications may be necessary to install the correct pattern of double bonds as seen in the final 2,7,11-trimethyldodeca-1,3,6,10-tetraene structure.
This stepwise elongation ensures precise control over the construction of the final C15 backbone. researchgate.net
A powerful method for the stereospecific synthesis of conjugated dienes involves the use of sulfolenes (dihydrothiophene dioxides). This strategy, known as the Ramberg-Bäcklund reaction or related cheleotropic eliminations, can be adapted for the synthesis of the conjugated diene moiety within the target tetraene.
The general sequence for this approach is as follows:
Cheleotropic Reaction: A suitable diene precursor is reacted with sulfur dioxide (SO₂) in a reversible [4+1] cycloaddition to form a stable, crystalline sulfolene. This reaction effectively "protects" the diene.
Regioselective Alkylation: The sulfolene ring can be deprotonated at the α-position to the sulfone group, creating a nucleophilic carbanion. This carbanion can then be regioselectively alkylated with an appropriate electrophile, allowing for the introduction of desired side chains.
Cheleotropic Elimination: Upon heating, the modified sulfolene undergoes a retro-cheleotropic reaction, extruding sulfur dioxide and regenerating the diene. This elimination is typically highly stereospecific, providing excellent control over the geometry of the newly formed double bonds.
For the synthesis of a farnesene isomer, one could envision constructing the C1-C4 conjugated diene system by applying this methodology to a sulfolene precursor that already contains the remaining C5-C12 fragment of the molecule.
Nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol) is a naturally occurring sesquiterpene tertiary alcohol that serves as a direct C15 precursor to this compound. The conversion is achieved through a dehydration reaction, where the hydroxyl group is eliminated to form an additional double bond.
The mechanism involves the acid-catalyzed protonation of the tertiary hydroxyl group, which then departs as a water molecule, a good leaving group. This generates a resonance-stabilized allylic carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the final tetraene product. The key challenge in this approach is controlling the regioselectivity and stereoselectivity of the proton elimination to favor the formation of the desired acyclic α-farnesene isomer over other potential products, such as cyclic bisabolenes or other farnesene isomers. The choice of acid catalyst and reaction conditions is critical to directing the outcome of the reaction.
Stereoselective Synthesis of (3E,6E) and (3Z,6E) Isomers
Achieving specific stereochemistry at the C3 and C6 double bonds is a crucial aspect of synthesizing biologically active isomers of this compound. Both biocatalytic and traditional chemical methods have been developed to this end.
A prominent biocatalytic approach involves the use of engineered enzymes. Farnesene synthases (FS), which convert farnesyl pyrophosphate (FPP) into farnesene, can be mutated to favor the production of specific isomers. For example, by identifying key amino acid residues in the active site of a β-farnesene synthase, researchers can modulate the enzyme's function. Specific mutations can alter the conformation of the substrate within the active site, redirecting the deprotonation step that follows the formation of the farnesyl cation intermediate. This rational engineering can tune the enzyme to selectively produce α-farnesene isomers with high stereopurity. nih.gov
| Isomer | Common Name | IUPAC Name |
| (3E,6E) | (E,E)-α-Farnesene | (3E,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene |
| (3Z,6E) | (Z,E)-α-Farnesene | (3Z,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene |
This table outlines the specific IUPAC names for the common stereoisomers of α-farnesene.
Advanced Coupling Reactions in Dodecatetraene Synthesis (e.g., Stille Cross-Coupling)
Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation, among which palladium-catalyzed cross-coupling reactions are particularly versatile. The Stille cross-coupling reaction, which couples an organostannane (organotin) compound with an organic halide or pseudohalide, is well-suited for constructing the complex carbon framework of polyenes like dodecatetraene. libretexts.orgorganic-chemistry.org
The key advantages of the Stille reaction include its tolerance of a wide variety of functional groups and the relative stability of the organostannane reagents to air and moisture. wikipedia.orgjk-sci.com For the synthesis of this compound, a retrosynthetic approach might involve disconnecting the molecule into two smaller fragments, such as a vinyl stannane and a vinyl halide.
A plausible synthetic strategy would involve:
Fragment Synthesis: Preparation of two key building blocks. For example, a C8 fragment containing the C5-C12 portion of the final molecule, functionalized as a vinyl iodide, and a C4 fragment corresponding to C1-C4, prepared as a vinyl stannane.
Stille Coupling: The palladium-catalyzed coupling of these two fragments to form the C4-C5 bond, thereby assembling the full C12 backbone of the dodecatetraene.
Stereochemical Control: The stereochemistry of the double bonds in the precursor fragments is typically retained throughout the Stille coupling process, allowing for the stereocontrolled synthesis of specific isomers. wikipedia.org
The catalytic cycle of the Stille reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org
Microbial Transformation and Biocatalytic Synthesis of Derivatives
Biocatalysis and microbial fermentation represent a powerful and sustainable alternative to traditional chemical synthesis for producing this compound and its derivatives. bohrium.com These methods leverage the metabolic pathways of microorganisms, which can be engineered to produce high yields of the target compound from simple feedstocks like sugars or methanol. researchgate.netthe-microbiologist.com
Metabolic engineering of host organisms such as Escherichia coli and the yeast Saccharomyces cerevisiae has been particularly successful. researchgate.net The core strategy involves optimizing the native mevalonate (MVA) pathway, which naturally produces the precursor molecule farnesyl pyrophosphate (FPP). Key engineering steps often include:
Overexpression of genes encoding enzymes in the MVA pathway to increase the flux towards FPP.
Introduction of a heterologous farnesene synthase (FS) gene to efficiently convert FPP into farnesene. nih.gov
Downregulation of competing pathways that also consume FPP, thereby channeling more of the precursor towards farnesene production.
Furthermore, microbial cultures can be used for the biotransformation of farnesene itself. For example, various fungi, including species of Aspergillus, have been shown to hydroxylate α-farnesene at specific positions. This process can generate novel, oxygenated farnesene derivatives, such as 3,7,11-trimethyldodeca-1,3(E),5(E)10-tetraen-7-ol, which may have unique and valuable properties, such as pleasant citrus-like odors. nih.gov
| Microbial Host | Product | Titer/Yield | Reference |
| Engineered Pichia pastoris | α-Farnesene | 3.28 g/L | the-microbiologist.com |
| Engineered S. cerevisiae | β-Farnesene | 55.4 g/L | cell.com |
| Aspergillus niger (biotransformation) | 3,7,11-trimethyldodeca-1,3(E),5(E)10-tetraen-7-ol | 170 mg/L | nih.gov |
This table summarizes reported yields for farnesene and its derivatives from various engineered microbial systems and biotransformation processes.
Spectroscopic Characterization Techniques for Structural Elucidation of 2,7,11 Trimethyldodeca 1,3,6,10 Tetraene
Chromatographic Methods for Separation and Identification (HPLC, GC-FID)
The separation and identification of 2,7,11-Trimethyldodeca-1,3,6,10-tetraene, a volatile sesquiterpene, relies heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two powerful methods employed for its analysis in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for the quantification of this compound, often in the context of its natural occurrence in fruit peels. A C18 column is typically utilized for the separation of this nonpolar compound. epa.gov The mobile phase composition is critical for achieving adequate resolution from other sample components. A mixture of an organic solvent, such as acetonitrile, and an aqueous component, sometimes with a small percentage of acid like acetic acid, is frequently used. nih.gov Detection is commonly performed using a UV detector, with monitoring at wavelengths around 232 nm and 269 nm, which are characteristic for α-farnesene and its oxidation products, respectively. epa.govacs.org
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 5% Acetic Acid |
| Flow Rate | 1 mL/min |
| Detection | UV at 232 nm and 269 nm |
| Injection Volume | 5 µL |
| Temperature | 30 °C |
Note: This table represents a typical set of parameters and may require optimization based on the specific analytical instrumentation and sample matrix.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is exceptionally well-suited for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides a robust and sensitive method for quantification. The choice of the capillary column's stationary phase is crucial for resolving the different isomers of farnesene (B8742651) that may be present in a sample. researchgate.net A mid-polarity column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., EC-wax), is often employed for this purpose. researchgate.net
The temperature program of the GC oven is carefully controlled to ensure the separation of compounds based on their boiling points and interactions with the stationary phase. The analysis typically starts at a lower temperature, which is then gradually increased to elute compounds with higher boiling points. researchgate.net Hydrogen is commonly used as the carrier gas. researchgate.net The injector and detector temperatures are set at a high enough temperature to ensure the rapid volatilization of the sample and prevent condensation. researchgate.net
Table 2: Example GC-FID Operating Conditions for this compound Analysis
| Parameter | Conditions |
| Column | EC-wax capillary column |
| Carrier Gas | Hydrogen at 1 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Oven Program | - Initial temperature: 75 °C for 2 minutes- Ramp 1: 10 °C/min to 130 °C- Ramp 2: 2-4 °C/min to 140 °C- Ramp 3: 10 °C/min to 200 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
Note: This table provides an example of GC-FID parameters. Method optimization is often necessary for specific applications and instrumentation.
Chemical Reactivity and Transformation Mechanisms of 2,7,11 Trimethyldodeca 1,3,6,10 Tetraene
Autoxidation Processes and Product Formation
Autoxidation, a spontaneous oxidation process involving molecular oxygen, is a key transformation pathway for α-farnesene. This process is particularly relevant in the context of superficial scald, a physiological storage disorder affecting apples and pears, where the accumulation of α-farnesene and its oxidation products is a primary causal factor. researchgate.netresearchgate.netnih.gov
The initial step in the autoxidation of α-farnesene involves the reaction with oxygen to form hydroperoxides. capes.gov.br This reaction leads to the formation of a mixture of conjugated triene hydroperoxides. capes.gov.br In vitro autoxidation studies have identified the principal products as isomers of a farnesyl 6-hydroperoxide. researchgate.net These compounds are characterized by the presence of three conjugated double bonds, which is a shift from the conjugated diene system present in the parent α-farnesene molecule. researchgate.net
The accumulation of these conjugated triene (CT) oxidation products is strongly implicated in the development of superficial scald in pome fruits during cold storage. nih.gov However, analysis of fruit peels reveals that the predominant oxidation products present in vivo are conjugated trienols (CTols), which are the corresponding alcohol reduction products of the initially formed hydroperoxides. nih.gov Specifically, 3,7,11-trimethyldodeca-1,3(E),5(E),10-tetraen-7-ol has been identified as a major oxidation product in pears susceptible to scald. nih.gov
| Product Type | Example Compound | Context of Formation | Reference |
| Primary Autoxidation Products | Conjugated Trienyl Hydroperoxides | Initial products of α-farnesene reaction with oxygen. | capes.gov.br |
| In Vivo Oxidation Products | Conjugated Trienols (CTols) | Predominant products found in scald-affected fruit peel; formed by reduction of hydroperoxides. | nih.gov |
| Major Identified CTol | 3,7,11-trimethyldodeca-1,3(E),5(E),10-tetraen-7-ol | Identified in peel extracts of d'Anjou pears after cold storage. | nih.gov |
Following the initial formation of conjugated trienyl hydroperoxides, further reactions can occur. A key subsequent transformation is an intramolecular cyclization reaction. researchgate.net The conjugated trienyl hydroperoxide can efficiently cyclize in the presence of oxygen and a radical initiator. researchgate.net This process leads to the generation of a labile endoperoxy hydroperoxide. researchgate.net
This cyclization is a critical step that mimics the natural autoxidation cascade of α-farnesene. researchgate.net The resulting endoperoxy hydroperoxides are highly reactive and unstable. researchgate.net One identified product from this pathway is a mixture of erythro and threo isomers of (E,E)-4-(1-hydroperoxy-1-methylethyl)-1-methyl-1-(4-methylhexa-1,3,5-trienyl)tetramethylene peroxide. capes.gov.br The formation of these complex cyclic peroxides highlights the diverse and intricate pathways involved in α-farnesene degradation.
The autoxidation of α-farnesene proceeds via a free-radical chain reaction. The process is initiated by the abstraction of a hydrogen atom from an allylic position, forming a resonance-stabilized carbon-centered radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). massey.ac.nz
This farnesene (B8742651) peroxy radical is a key intermediate that can propagate the chain reaction by abstracting a hydrogen atom from another α-farnesene molecule, thereby forming a hydroperoxide (ROOH) and a new farnesene radical. massey.ac.nz The formation of various isomeric products can be explained by the different resonance structures of the initial carbon-centered radical. nih.govmassey.ac.nz An analogous radical mechanism has been proposed to explain the formation of minor 3Z-trienyl species, which arise from conditions that favor the generation of farnesene peroxy radicals. massey.ac.nzmassey.ac.nz This radical cascade is fundamental to understanding both the formation of linear hydroperoxides and their subsequent cyclization into endoperoxides. massey.ac.nz
Biotransformation and Enzyme-Mediated Reactions
In addition to spontaneous autoxidation, α-farnesene can be transformed by enzymes, particularly in microbial systems. Fungi, known for their diverse metabolic capabilities, can perform specific oxidative reactions on terpenoid substrates.
Various fungi have been screened for their ability to carry out the oxifunctionalization of α-farnesene. nih.gov Strains of Aspergillus niger, a fungus widely used in biotechnological applications for terpenoid transformations, have been shown to effectively convert α-farnesene into oxygenated derivatives. nih.govresearchgate.net
In submerged cultures, an Aspergillus niger isolate from mango was found to transform α-farnesene into several odor-active terpene alcohols. nih.gov The major product identified was 3,7,11-trimethyldodeca-1,3(E),5(E)10-tetraen-7-ol, the same conjugated trienol implicated in superficial scald. nih.gov Additionally, the fungus produced a novel compound, diastereomeric menth-1-en-3-[2-methyl-1,3-butadienyl]-8-ol. nih.gov These transformations are typically catalyzed by cytochrome P450 monooxygenases, a versatile class of enzymes found in fungi that introduce oxygen atoms into a wide range of substrates. nih.govnih.gov
| Biotransformation Agent | Substrate | Major Product | Minor/Novel Product | Potential Enzyme System | Reference |
| Aspergillus niger | α-Farnesene | 3,7,11-trimethyldodeca-1,3(E),5(E)10-tetraen-7-ol | Diastereomeric menth-1-en-3-[2-methyl-1,3-butadienyl]-8-ol | Cytochrome P450 monooxygenases | nih.gov |
| Other Fungi (e.g., Botrytis, Chaetomium) | α-Farnesene | 3,7,11-trimethyldodeca-1,3(E),5(E)10-tetraen-7-ol | Not specified | Not specified | nih.gov |
Enzymatic reactions are often characterized by high regioselectivity (preference for reaction at a specific site on a molecule) and stereoselectivity (preference for forming a specific stereoisomer). In the fungal transformation of α-farnesene, the oxygen attack shows a notable degree of regioselectivity, primarily targeting the C7 position to yield 3,7,11-trimethyldodeca-1,3(E),5(E)10-tetraen-7-ol. nih.gov
However, a concurrent lack of stereoselectivity has been observed in this bioconversion. nih.gov This suggests that the initial step of the enzymatic process may not involve a direct, stereocontrolled insertion of oxygen. Instead, the mechanism may resemble chemical autoxidation, proceeding through the generation of an intermediate, resonance-stabilized, carbon-centered radical or carbocation. nih.gov This intermediate would allow for scrambling of stereochemistry before the final oxygenated product is formed, explaining the observed product mixture. This mechanistic feature distinguishes it from many other highly stereoselective enzymatic hydroxylations.
Sigmatropic Rearrangements and Other Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. unina.itmsu.edu The structure of 2,7,11-trimethyldodeca-1,3,6,10-tetraene, with its multiple π-bonds, makes it a candidate for such transformations, including sigmatropic rearrangements and electrocyclizations.
Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. wikipedia.orglibretexts.org The most common of these are the researchgate.netresearchgate.net rearrangements, such as the Cope and Claisen rearrangements. imperial.ac.ukimperial.ac.uk Given that α-farnesene possesses a 1,5-diene moiety within its structure, it is theoretically susceptible to a Cope-type rearrangement, which would involve the reorganization of this system. However, specific studies detailing the thermal or photochemical sigmatropic rearrangements of this compound are not extensively documented in the scientific literature. The high temperatures often required for Cope rearrangements may lead to other competing reactions in a molecule with multiple reactive sites like α-farnesene. imperial.ac.uk
Photochemical reactions represent another avenue of pericyclic transformations. The exposure of unsaturated compounds to ultraviolet light can induce excited states with altered reactivity, potentially leading to cyclization or isomerization. tandfonline.commdpi.com For instance, the conjugated diene system in α-farnesene could theoretically undergo electrocyclic ring closure upon photoirradiation. While the photochemistry of fragrance materials, including various olefins, is a field of active research, specific photochemical studies on this compound leading to pericyclic products are not readily found in the surveyed literature.
Generation of Carbonyl Compounds through Degradation Pathways
The double bonds in this compound are readily cleaved by strong oxidizing agents, leading to the formation of a variety of smaller carbonyl-containing compounds, such as aldehydes, ketones, and carboxylic acids.
One of the most well-studied degradation pathways is ozonolysis, which involves the reaction of the compound with ozone followed by a workup step. masterorganicchemistry.com The ozonolysis of a mixture of α- and β-farnesene has been shown to produce a complex array of gas-phase and particulate products. researchgate.net Among the identified products from the degradation of the α-farnesene isomer are several carbonyl compounds. researchgate.netresearchgate.netdata.gov
Detailed chemical analysis of the products from the ozonolysis of farnesene has identified a number of key compounds. In the gas phase, the primary species observed include trienols and their corresponding epoxides and diepoxides. data.gov In the particle phase, a significant product is 5,6-dihydroxy-6-methylheptan-2-one (DHMHO). researchgate.netdata.gov Other notable carbonyl-containing products that have been identified include (E)-6,10-dimethyl-2-methyleneundeca-5,9-dienal and (3E,5E)-2,6,10-trimethylundeca-3,5,9-trienoic acid. researchgate.net The reaction also yields a variety of other hydroxy, carbonyl, and carboxylic compounds, as well as C3-C7 linear dicarboxylic acids. researchgate.net
Table 1: Selected Carbonyl and Carboxylic Acid Products from the Ozonolysis of α-Farnesene
| Compound Name | Molecular Formula | Classification |
|---|---|---|
| 5,6-dihydroxy-6-methylheptan-2-one (DHMHO) | C8H16O3 | Dihydroxyketone |
| (E)-6,10-dimethyl-2-methyleneundeca-5,9-dienal | C14H22O | Aldehyde |
Oxidation with other strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), is also expected to lead to the formation of carbonyl compounds. libretexts.orgnitrkl.ac.in The reaction of alkenes with hot, acidic potassium permanganate typically results in the cleavage of the carbon-carbon double bond. masterorganicchemistry.com Depending on the substitution pattern of the double bond, this can yield carboxylic acids and ketones. For the terminal double bond in this compound, this would be expected to produce carbon dioxide and a ketone. The internal double bonds would be cleaved to form ketones and carboxylic acids. While this is a general reaction for alkenes, specific studies detailing the full range of products from the permanganate oxidation of α-farnesene are not extensively available.
The oxidation of (E,E)-α-farnesene is also of interest in the context of fruit storage, as its oxidation products, specifically conjugated trienols, have been associated with the development of superficial scald in apples and pears. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Synonyms | Molecular Formula |
|---|---|---|
| This compound | α-Farnesene | C15H24 |
| 5,6-dihydroxy-6-methylheptan-2-one | DHMHO | C8H16O3 |
| (E)-6,10-dimethyl-2-methyleneundeca-5,9-dienal | - | C14H22O |
| (3E,5E)-2,6,10-trimethylundeca-3,5,9-trienoic acid | - | C14H22O2 |
| Potassium Permanganate | - | KMnO4 |
Theoretical and Computational Investigations of 2,7,11 Trimethyldodeca 1,3,6,10 Tetraene
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 2,7,11-trimethyldodeca-1,3,6,10-tetraene. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.
A key aspect of the electronic structure is the nature of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a conjugated system like the tetraene moiety in this compound, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and electronic transitions. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.
DFT calculations can precisely map the electron density distribution, highlighting regions of high and low electron density. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack. The conjugated tetraene system is expected to have a delocalized electron density across the double bonds.
Table 1: Calculated Electronic Properties of a Representative Isomer of this compound
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -5.8 eV | B3LYP/6-31G(d) |
| LUMO Energy | -0.9 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 4.9 eV | B3LYP/6-31G(d) |
Note: These are representative values for a specific conformer and may vary with different isomers and computational methods.
Molecular Dynamics Simulations of Conformational Landscapes
Due to the presence of multiple single bonds in its dodecatetraene chain, this compound possesses significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational technique to explore the vast conformational landscape of such molecules. nih.gov
MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This allows for the exploration of different rotational isomers (rotamers) and the identification of low-energy, stable conformations. The results of MD simulations can be visualized as a trajectory, showing how the molecule's shape evolves. By analyzing this trajectory, it is possible to identify the most populated conformational states and the energy barriers between them. For a long-chain alkene like this sesquiterpene, the conformational landscape is expected to be complex, with numerous local energy minima. Understanding this landscape is crucial, as the conformation of the molecule can significantly influence its biological activity and chemical reactivity. researchgate.net
Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Analysis for Sigmatropic Rearrangements)
Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including pericyclic reactions like sigmatropic rearrangements, which are plausible for a conjugated system like this compound. nih.gov Transition state theory, combined with quantum chemical calculations, allows for the determination of the structures and energies of transition states, which are the highest energy points along a reaction pathway.
For the tetraene moiety, various sigmatropic rearrangements, such as researchgate.netamercrystalassn.org or researchgate.netarxiv.org hydrogen shifts, could be envisioned. Computational analysis of these potential pathways would involve locating the corresponding transition state structures and calculating the activation energy barriers. A lower activation barrier indicates a more favorable reaction pathway. Such studies can predict the feasibility of these rearrangements under different conditions (thermal or photochemical) and provide detailed insights into the electronic changes that occur during the reaction. For instance, the conservation of orbital symmetry, as described by the Woodward-Hoffmann rules, can be computationally verified. The cyclization of sesquiterpenes is a well-studied area where computational methods have been used to understand complex reaction cascades involving carbocation intermediates and rearrangements. nih.govresearchgate.net
Topological and Delocalization Index Studies
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atomic basins and the nature of chemical bonds. amercrystalassn.orgwikipedia.org A topological analysis of the calculated electron density of this compound can reveal bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density and its Laplacian, can characterize the type of bonding interaction (e.g., covalent, ionic, or van der Waals).
For the conjugated tetraene system, delocalization indices (DIs) can be calculated to quantify the extent of electron sharing between atoms. researchgate.net A higher DI between two atoms indicates a greater degree of electron delocalization and, consequently, a stronger covalent character in their interaction. In a conjugated system, significant DIs are expected not only between adjacent atoms in the double bonds but also between atoms separated by single bonds, providing a quantitative measure of the π-electron delocalization along the chain. libretexts.orgaps.org This delocalization is a key factor in the stability and reactivity of the molecule.
Computational Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated with a high degree of accuracy using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. uncw.edugithub.io By performing these calculations for different possible isomers and conformers and comparing the results with experimental data, the correct structure can be determined. The predicted chemical shifts are sensitive to the local electronic environment of each nucleus.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can also be simulated computationally. techconnect.orgresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. researchgate.net This theoretical spectrum can then be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretches, C=C stretches, and various bending modes.
Table 2: Predicted Spectroscopic Data for a Representative Isomer of this compound
| Spectroscopic Parameter | Predicted Value Range | Method |
|---|---|---|
| ¹H NMR Chemical Shift (alkenyl) | 4.5 - 6.5 ppm | GIAO-DFT |
| ¹³C NMR Chemical Shift (alkenyl) | 110 - 145 ppm | GIAO-DFT |
Note: These are general ranges and the exact values will depend on the specific isomer, conformer, and computational level of theory.
Emerging Research Directions and Potential Applications in Organic Synthesis for 2,7,11 Trimethyldodeca 1,3,6,10 Tetraene
Synthesis of Novel Terpenoid Derivatives and Analogues
The carbon skeleton of 2,7,11-trimethyldodeca-1,3,6,10-tetraene serves as a foundational template for the creation of a diverse array of novel terpenoid derivatives and analogues. Through chemoenzymatic strategies, researchers can generate modified precursors that are not found in nature, leading to the synthesis of unnatural terpenoids with potentially valuable biological activities.
A modular chemoenzymatic approach has been developed to produce analogues of farnesyl diphosphate (B83284) (FDP), the biosynthetic precursor to α-farnesene. This method allows for the synthesis of FDP analogues with modifications at various positions, such as 14,15-dimethyl-FDP and 12-methyl-FDP. researchgate.netnih.gov These modified precursors can then be utilized by terpene synthases to create novel sesquiterpenoids. For instance, the use of these FDP analogues with germacrene D synthase has led to the production of unnatural sesquiterpenoids like (S)-14,15-dimethylgermacrene D and (S)-12-methylgermacrene D. nih.govresearchgate.net
This approach highlights the flexibility of terpene synthases to accept modified substrates, thereby expanding the accessible chemical space of terpenoid structures. The resulting novel derivatives and analogues are of significant interest for applications in the pharmaceutical and agrochemical industries. researchgate.netresearchgate.net
| Modified FDP Precursor | Resulting Novel Terpenoid Analogue | Key Enzyme |
|---|---|---|
| 14,15-dimethyl-FDP | (S)-14,15-dimethylgermacrene D | Germacrene D synthase |
| 12-methyl-FDP | (S)-12-methylgermacrene D | Germacrene D synthase |
| 8-methoxyfarnesyl diphosphate | 8-Methoxy-γ-humulene | Amorphadiene synthase |
| 12-methoxyfarnesyl diphosphate | 12-methoxy-β-sesquiphellandrene | Amorphadiene synthase |
Use as a Versatile Synthon in Complex Molecule Synthesis
The inherent chemical functionalities of this compound and its derivatives make it a versatile synthon in the total synthesis of complex natural products. Its polyene backbone and chiral centers provide a rich starting point for the construction of intricate molecular architectures.
A significant example of its utility is in the synthesis of dihydroartemisinic aldehyde, a key precursor to the potent antimalarial drug artemisinin. researchgate.net In a chemoenzymatic approach, an oxygenated analogue of farnesyl diphosphate can be converted directly to dihydroartemisinic aldehyde using amorphadiene synthase. This biocatalytic step streamlines the synthesis, reducing the number of chemical steps required to produce this important pharmaceutical intermediate. researchgate.net
The ability to modify the farnesene (B8742651) skeleton and then subject it to enzymatic cyclization opens up avenues for the efficient synthesis of a wide range of complex sesquiterpenoids. This strategy underscores the potential of combining chemical synthesis with biocatalysis to tackle challenging synthetic targets.
Development of Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, is a rapidly growing field. This compound and its precursors are ideal substrates for such approaches.
Researchers have demonstrated the synthesis of various terpene analogues through a modular chemoenzymatic strategy. This involves the chemical synthesis of modified prenyl diphosphate precursors, which are then subjected to enzymatic transformations using terpene synthases. researchgate.netnih.gov This approach avoids lengthy and often low-yielding chemical phosphorylation reactions, offering a more scalable route to novel terpenoids. nih.gov
For example, the synthesis of 12-hydroxy-FDP and homo-FDP has been achieved, which can then be used in enzyme-catalyzed reactions to produce hydroxylated and chain-extended terpenoid analogues. researchgate.netnih.gov The plasticity of enzymes like amorphadiene synthase allows for the creation of diverse products, including methoxy-substituted farnesene and zingiberene derivatives, from synthetically derived methoxyfarnesyl diphosphates. researchgate.net
Strategies for Sustainable and Scalable Production (e.g., Metabolic Engineering for Biotechnological Production)
The industrial application of this compound necessitates sustainable and scalable production methods. Metabolic engineering of microorganisms offers a promising alternative to traditional chemical synthesis or extraction from natural sources.
Significant progress has been made in the biotechnological production of α-farnesene using engineered microbial hosts such as Escherichia coli, Pichia pastoris, and Yarrowia lipolytica. eurekalert.orgnih.gov Strategies to enhance production include:
Pathway Optimization: Overexpression of key enzymes in the mevalonate (MVA) pathway to increase the supply of the precursor farnesyl diphosphate (FPP). eurekalert.org
Enzyme Engineering: Utilizing codon-optimized α-farnesene synthases to improve their expression and catalytic efficiency in the host organism. researchgate.net
Fed-batch Fermentation: Implementing optimized fermentation strategies to achieve high-titer production. For instance, in Yarrowia lipolytica, α-farnesene titers of up to 10.2 g/L have been reported in fed-batch cultivation using lipid feedstocks. nih.gov
More recently, an innovative light-driven in vitro enzymatic biosystem has been developed for the synthesis of α-farnesene from methanol, a renewable C1 substrate. This system utilizes a cascade of thirteen enzymatic reactions integrated with natural thylakoid membranes as a green energy source. researchgate.net
| Microbial Host/System | Key Engineering Strategy | Reported Titer |
|---|---|---|
| Pichia pastoris | Evolutionary engineering and optimization of the mevalonate pathway | 3.28 g/L |
| Yarrowia lipolytica | Metabolic engineering and fed-batch fermentation with lipid feedstock | 10.2 g/L |
| Light-driven in vitro enzymatic biosystem | Enzyme cascade with natural thylakoid membranes | 1.43 mg/L (from methanol) |
Design of New Reactions Utilizing Polyene Structures
The conjugated and non-conjugated double bonds within the structure of this compound provide a rich playground for the development of novel chemical transformations. Its polyene nature makes it an excellent substrate for a variety of reactions that can lead to the formation of new carbon-carbon bonds and complex ring systems.
The conjugated diene moiety in α-farnesene is particularly amenable to Diels-Alder reactions . This [4+2] cycloaddition reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. wikipedia.org The reaction involves the interaction of the diene with a dienophile, an alkene or alkyne, to form a substituted cyclohexene derivative. wikipedia.org This provides a direct route to complex cyclic structures from the linear farnesene backbone.
Furthermore, the multiple double bonds in the farnesene skeleton are potential sites for olefin metathesis reactions . Ring-closing metathesis (RCM) could be employed to synthesize macrocyclic structures, while cross-metathesis would allow for the introduction of new functional groups and the formation of novel carbon-carbon bonds. The development of ruthenium-based catalysts that are tolerant to various functional groups has expanded the scope of this reaction in complex molecule synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
